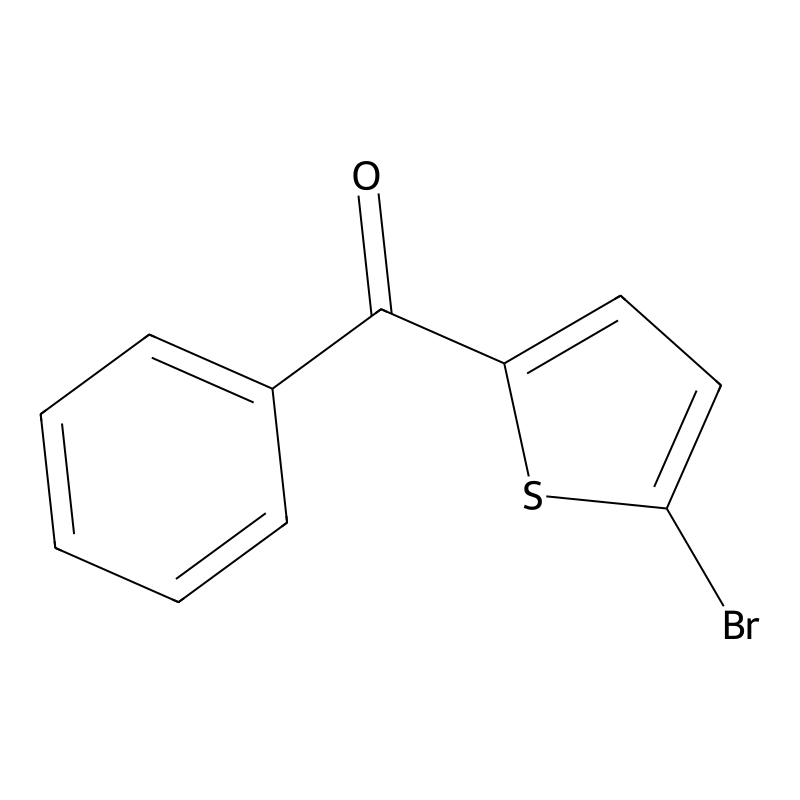

2-Bromo-5-benzoylthiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

- Organic synthesis: 2-Bromo-5-benzoylthiophene can be synthesized through various methods, including the reaction of 2-bromothiophene with benzoyl chloride. This research explores the development of new synthetic routes and characterization of the product using various techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography [].

Potential Applications

- Material science: The unique properties of 2-Bromo-5-benzoylthiophene, such as its rigidity and potential for functionalization, make it a candidate for various material science applications. Research is ongoing to explore its use in organic electronics, optoelectronic devices, and liquid crystals [, ].

- Medicinal chemistry: The presence of the bromine atom and the carbonyl group (C=O) in the molecule suggests potential for biological activity. However, specific studies investigating the therapeutic potential of 2-Bromo-5-benzoylthiophene are scarce, and further research is needed to understand its potential as a drug candidate [].

2-Bromo-5-benzoylthiophene is an organic compound with the molecular formula and a molecular weight of 267.14 g/mol. It features a thiophene ring substituted with a bromine atom at the second position and a benzoyl group at the fifth position. This compound is recognized for its unique structural characteristics, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

The compound is classified as harmful if swallowed and can cause skin irritation, indicating its need for careful handling in laboratory settings . Its physical properties include a melting point ranging from 45 to 46 °C and a boiling point of approximately 361.7 °C .

Currently, there's no documented research on the mechanism of action of 2-Bromo-5-benzoylthiophene.

- Wearing gloves, safety glasses, and appropriate protective clothing when handling.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to local regulations.

2-Bromo-5-benzoylthiophene exhibits notable reactivity due to the presence of both the bromine atom and the carbonyl group in its structure. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The thiophene ring can also participate in electrophilic aromatic substitution reactions, making this compound versatile in synthetic organic chemistry.

Common reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, under appropriate conditions.

- Electrophilic Aromatic Substitution: The benzoyl group can direct electrophiles to the ortho or para positions of the thiophene ring.

- Radical Reactions: The compound may also react with radicals, leading to diverse products depending on the reaction conditions .

The synthesis of 2-bromo-5-benzoylthiophene typically involves several steps:

- Formation of Thiophene Derivative: Starting from commercially available thiophene or its derivatives, bromination can be performed to introduce the bromine substituent.

- Benzoylation Reaction: The introduction of the benzoyl group can be achieved through Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst.

- Purification: The final product is usually purified through recrystallization or chromatography techniques to achieve high purity suitable for further studies or applications .

2-Bromo-5-benzoylthiophene has several potential applications:

- Pharmaceuticals: Its unique structure may lend itself to drug development, particularly in creating compounds with antimicrobial or anti-inflammatory properties.

- Materials Science: The compound could be utilized in developing organic semiconductors or polymers due to its electronic properties.

- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules, facilitating various chemical transformations .

Interaction studies involving 2-bromo-5-benzoylthiophene focus on its reactivity with biological macromolecules and small molecules. These studies aim to elucidate how this compound interacts with enzymes, receptors, or other biomolecules, which could inform its potential therapeutic uses.

Preliminary studies suggest that it may interact favorably with certain biological targets, indicating a pathway for further pharmacological exploration .

Several compounds share structural similarities with 2-bromo-5-benzoylthiophene. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-methoxybenzoic acid | Contains a methoxy group instead of a benzoyl group | Potentially different biological activity |

| Methyl 2-bromo-5-methoxybenzoate | Methyl ester derivative | Used in esterification reactions |

| Ethyl 4-(3-bromo-4-formylphenoxy)benzoate | Contains an aldehyde functionality | Different reactivity due to aldehyde |

| 2-Bromo-4-methylthiophene | Methyl substitution on thiophene | Altered electronic properties |

Each of these compounds exhibits distinct chemical behaviors and biological activities due to their specific functional groups and substituents. The uniqueness of 2-bromo-5-benzoylthiophene lies in its combination of bromine and benzoyl functionalities on the thiophene ring, which may confer specific reactivity patterns not observed in other similar compounds .

The development of 2-bromo-5-benzoylthiophene emerged from the broader exploration of thiophene chemistry, which began with the discovery of thiophene itself in the late 19th century. Thiophene was first identified as an impurity in benzene, leading to the famous indophenin test that revealed its presence in commercial benzene samples. The systematic study of thiophene derivatives gained momentum throughout the 20th century as researchers recognized the potential of these sulfur-containing heterocycles in pharmaceutical and materials science applications.

The specific synthesis and characterization of 2-bromo-5-benzoylthiophene developed as part of efforts to create functionalized thiophene derivatives with enhanced reactivity profiles. The compound represents a convergence of halogenation and acylation chemistry applied to the thiophene scaffold, enabling researchers to access complex molecular architectures through controlled substitution patterns. Historical synthetic approaches to this compound typically involved electrophilic substitution reactions, with early methods focusing on the bromination of pre-existing benzoylthiophene precursors.

Structural Characteristics and Nomenclature

2-Bromo-5-benzoylthiophene exhibits a distinctive molecular architecture characterized by a five-membered thiophene ring bearing both a bromine atom at the 2-position and a benzoyl group at the 5-position. The compound's IUPAC name is (5-bromothiophen-2-yl)(phenyl)methanone, reflecting the ketone functionality linking the phenyl group to the brominated thiophene core. The molecular structure can be represented by the SMILES notation: C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br, which clearly delineates the connectivity between the aromatic systems.

The structural features of this compound contribute significantly to its chemical behavior. The thiophene ring maintains its aromatic character while providing sites for electrophilic and nucleophilic attack. The bromine substituent serves as an excellent leaving group, facilitating cross-coupling reactions and nucleophilic substitutions. Meanwhile, the benzoyl moiety introduces additional electronic effects through its carbonyl functionality, which can participate in various chemical transformations and coordination chemistry applications.

Role in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, 2-bromo-5-benzoylthiophene occupies a significant position as both a synthetic intermediate and a model compound for studying thiophene reactivity. Thiophenes are recognized as privileged scaffolds in medicinal chemistry due to their ability to serve as bioisosteric replacements for benzene rings while offering improved pharmacological properties. The compound exemplifies the π-excessive nature of thiophenes, which makes them highly reactive toward electrophiles and suitable for diverse functionalization strategies.

The presence of multiple reactive sites within 2-bromo-5-benzoylthiophene enables its use in complex synthetic sequences. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions, while the benzoyl group provides additional functionality for further chemical elaboration. This dual reactivity pattern makes the compound particularly valuable for constructing more complex heterocyclic systems and for developing new synthetic methodologies in organic chemistry.

Thermal Stability and Phase Behavior

The thermal characteristics of 2-bromo-5-benzoylthiophene demonstrate considerable stability under standard conditions, with well-defined transition temperatures establishing its phase behavior profile [1] [4]. The compound exhibits a melting point range of 45-46°C, indicating relatively low crystalline stability compared to other aromatic bromides [1] [9]. Alternative sources report melting points of 72-74°C and 102-104°C, suggesting potential polymorphic behavior or varying purification methods [4] [6].

Boiling point determinations establish the compound's volatility characteristics at approximately 361.7±27.0°C at standard atmospheric pressure [1] [4]. This elevated boiling point reflects the substantial intermolecular forces arising from the aromatic ring systems and the presence of the heavy bromine atom [1] [9]. The predicted density of 1.542±0.06 g/cm³ further confirms the compound's relatively dense molecular packing in the solid state [1] [9].

| Thermal Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 45-46°C | Standard pressure | [1] [9] |

| Alternative Melting Point | 72-74°C | Standard pressure | [4] |

| Alternative Melting Point | 102-104°C | Standard pressure | [6] |

| Boiling Point | 361.7±27.0°C | 760 mmHg | [1] [4] |

| Flash Point | 172.6±23.7°C | Standard conditions | [4] [12] |

| Density | 1.542±0.06 g/cm³ | Predicted, 25°C | [1] [9] |

Thermal stability analysis reveals that thiophene derivatives generally maintain structural integrity up to elevated temperatures, with decomposition typically occurring above 400°C for related compounds [30] [31]. The presence of the bromine substituent may influence thermal decomposition pathways, potentially leading to halogen elimination reactions at elevated temperatures [35]. Storage recommendations specify maintenance under inert gas atmospheres at 2-8°C to prevent oxidative degradation [1] [9].

The vapor pressure characteristics demonstrate low volatility at ambient temperatures, with values of 2.03×10⁻⁵ mmHg at 25°C indicating minimal evaporation under standard laboratory conditions [9]. These thermal properties establish 2-bromo-5-benzoylthiophene as thermally stable for synthetic applications while requiring controlled storage conditions to maintain chemical integrity [1] [9].

Solubility and Partition Coefficients

The solubility profile of 2-bromo-5-benzoylthiophene reflects its predominantly hydrophobic character, with limited water solubility and enhanced dissolution in organic solvents [1] [6]. The compound demonstrates typical organic halide behavior, exhibiting insolubility in water while maintaining good solubility in common organic solvents including dichloromethane, chloroform, and ethyl acetate [6] [42].

Partition coefficient analysis reveals significant lipophilicity, with XLogP3 values of 4.3 indicating strong preference for organic phases over aqueous environments [12]. This elevated partition coefficient suggests favorable membrane permeability characteristics while potentially limiting aqueous bioavailability [12] [44]. The polar surface area of 45.31 Ų contributes to the overall hydrophobic profile of the molecule [4] [12].

| Solubility Parameter | Value | Solvent System | Reference |

|---|---|---|---|

| XLogP3 | 4.3 | Octanol/Water | [12] |

| LogP | 3.84 | Predicted | [4] |

| Polar Surface Area | 45.31 Ų | Calculated | [4] [12] |

| Water Solubility | Insoluble | Aqueous media | [42] |

| Organic Solvent Solubility | Soluble | DCM, CHCl₃, EtOAc | [6] |

The refractive index of 1.636 provides additional insight into the compound's optical density and molecular polarizability [4] [9]. These values align with expectations for aromatic bromides containing extended conjugated systems [4]. The high partition coefficient values indicate that 2-bromo-5-benzoylthiophene would preferentially partition into lipophilic environments, making it suitable for applications requiring membrane penetration or organic phase extraction [43] [44].

Solubility behavior in structured solvent systems demonstrates that thiophene derivatives exhibit complex interactions with mixed aqueous-organic media [39]. The hydrophobic nature of the compound limits its utility in purely aqueous systems but enhances its applicability in organic synthetic methodologies requiring non-polar reaction environments [6] [42].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance analysis of 2-bromo-5-benzoylthiophene provides definitive structural confirmation through characteristic chemical shift patterns [16]. The ¹H nuclear magnetic resonance spectrum exhibits distinct aromatic resonances corresponding to the thiophene ring protons and the phenyl ring of the benzoyl group [16] [19]. Thiophene protons typically appear in the range of 7.0-8.0 ppm, with coupling patterns revealing the substitution pattern on the heterocyclic ring [16] [18].

The benzoyl phenyl protons demonstrate characteristic aromatic multipicity in the 7.4-7.9 ppm region, consistent with monosubstituted benzene derivatives [16]. The electron-withdrawing effect of the carbonyl group influences the chemical shifts of adjacent aromatic protons, causing downfield displacement relative to unsubstituted aromatic systems [16] [22].

¹³C nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonance at approximately 188-194 ppm, characteristic of aromatic ketones [16] [22]. The thiophene carbon atoms exhibit chemical shifts influenced by the bromine and benzoyl substituents, with the substituted carbons showing distinct displacement patterns [16] [18]. The phenyl carbons of the benzoyl group appear in the typical aromatic region of 128-138 ppm [16].

Infrared Spectroscopy

Infrared spectroscopic analysis establishes characteristic vibrational fingerprints for 2-bromo-5-benzoylthiophene [14] [18]. The carbonyl stretching vibration appears at approximately 1680 cm⁻¹, indicative of conjugated aromatic ketones [18] [20]. This frequency reflects the extended conjugation between the carbonyl group and the thiophene π-system, resulting in reduced carbonyl stretching frequency compared to isolated ketones [18] [22].

Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 cm⁻¹ region, while aromatic carbon-carbon stretching modes appear between 1450-1600 cm⁻¹ [18] [22]. The thiophene ring exhibits characteristic vibrational modes, including in-plane and out-of-plane carbon-hydrogen bending vibrations [18] [22]. Carbon-bromine stretching vibrations typically occur around 560 cm⁻¹, providing confirmation of halogen substitution [18].

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| C=O Stretch | ~1680 | Conjugated ketone | [18] [22] |

| Ar C-H Stretch | 3000-3100 | Aromatic C-H | [18] [22] |

| Ar C=C Stretch | 1450-1600 | Aromatic framework | [18] [22] |

| C-Br Stretch | ~560 | Carbon-bromine bond | [18] |

Mass Spectrometry

Mass spectrometric analysis confirms the molecular composition of 2-bromo-5-benzoylthiophene through characteristic fragmentation patterns [2] [21]. The molecular ion peak appears at m/z 266.94738 for [M+H]⁺ ionization, consistent with the calculated molecular weight [2]. The presence of bromine isotopes creates characteristic doublet patterns in the mass spectrum, with peaks separated by two mass units reflecting the ⁷⁹Br/⁸¹Br isotope distribution [21].

Collision cross section measurements provide structural information, with predicted values of 144.8 Ų for [M+H]⁺ ions indicating the compound's gas-phase conformation [2]. Fragment ion analysis reveals loss of bromine (m/z 185) and benzoyl groups (m/z 162), providing confirmatory evidence for the proposed structure [2] [21].

| Ion Type | m/z | Predicted CCS (Ų) | Assignment | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 266.94738 | 144.8 | Molecular ion | [2] |

| [M+Na]⁺ | 288.92932 | 157.8 | Sodium adduct | [2] |

| [M-H]⁻ | 264.93282 | 155.1 | Deprotonated molecular ion | [2] |

| [M+NH₄]⁺ | 283.97392 | 167.6 | Ammonium adduct | [2] |